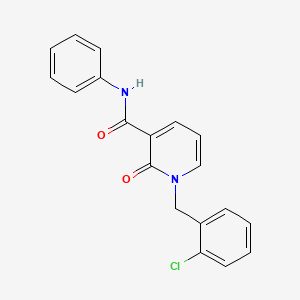

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules

Vorbereitungsmethoden

The synthesis of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable chlorobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the phenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated dihydropyridine intermediate in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.

Wirkmechanismus

The mechanism of action of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to changes in cellular function. The presence of the dihydropyridine core suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives .

Vergleich Mit ähnlichen Verbindungen

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. Unlike these compounds, this compound has a unique chlorobenzyl group that may confer different pharmacokinetic and pharmacodynamic properties. Other similar compounds include:

Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.

Nicardipine: A dihydropyridine derivative used in the management of high blood pressure and angina.

Biologische Aktivität

1-(2-Chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : C13H10ClN1O3

- CAS Number : 338754-82-8

- Purity : 95% .

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives show minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's mechanism involves inhibiting biofilm formation, which is crucial for bacterial virulence.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example, derivatives related to this compound were reported to have potent effects against primary patient-derived cancer cells . The structure–activity relationship (SAR) studies reveal that modifications in the dihydropyridine structure can enhance its anticancer efficacy.

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:

- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways in bacteria, leading to bactericidal effects.

- Biofilm Inhibition : It significantly reduces biofilm formation, enhancing its effectiveness against resistant strains like MRSA .

Case Studies

A notable study highlighted the use of this compound in a series of experiments aimed at understanding its antibacterial properties. The results indicated a strong correlation between structural modifications and biological activity. For example, compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 1 | 0.22 | 0.25 | Bactericidal |

| 2 | 15.625 | 62.5 | Bacteriostatic |

| 3 | 31.108 | 124.432 | Bactericidal |

Comparative Analysis

Comparative studies have shown that the biological activity of this compound is superior to many existing antibiotics, particularly in inhibiting biofilm formation and bacterial growth . The following table summarizes the comparative effectiveness:

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-17-11-5-4-7-14(17)13-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFHFUHLRUBNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.